molecular formula C13H21N B181007 N-(4-ethylbenzyl)butan-2-amine CAS No. 869942-54-1

N-(4-ethylbenzyl)butan-2-amine

Cat. No. B181007
M. Wt: 191.31 g/mol
InChI Key: WDOYVFQXHDQETM-UHFFFAOYSA-N
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Description

“N-(4-ethylbenzyl)butan-2-amine” is an organic compound with the molecular formula C13H21N . It has a molecular weight of 191.31 g/mol .


Molecular Structure Analysis

The molecular structure of “N-(4-ethylbenzyl)butan-2-amine” consists of a butan-2-amine chain attached to a benzyl group that is substituted with an ethyl group . The InChI code for this compound is 1S/C13H21N/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-ethylbenzyl)butan-2-amine” are not available, amines in general can undergo a variety of reactions. For example, primary and secondary amines can react with acid chlorides to form amides .


Physical And Chemical Properties Analysis

“N-(4-ethylbenzyl)butan-2-amine” has a molecular weight of 191.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . The compound also has a rotatable bond count of 5 .

Scientific Research Applications

Synthesis and Analysis

  • N-(4-ethylbenzyl)butan-2-amine, a beta-agonist, has been synthesized using 4-nitrobenzyl bromide through an SN2 reaction with ethyl acetoacetate, followed by hydrolysis and amination via Leukart reaction. This method is considered effective for synthesizing reference materials and has applications in analytical methods, especially in food safety and health supervision (Wang et al., 2017).

Catalysis and Organic Synthesis

  • N-(4-ethylbenzyl)butan-2-amine is used in Ir-catalyzed allylic aminations, playing a role in the enantioselective synthesis of cyclic beta-amino alcohol derivatives. This method has been leveraged for the synthesis of various cyclic derivatives, indicating its utility in complex organic synthesis processes (Lee et al., 2007).

Polymer Chemistry

  • In the field of polymer chemistry, N-(4-ethylbenzyl)butan-2-amine derivatives, such as N3O3 amine phenols, are used. These derivatives are important in the formation of polydentate tripodal amine phenols and are crucial in synthesizing hexadentate ligands for Group 13 metal ions. This demonstrates the compound's relevance in creating complex ligand structures for metal coordination (Liu et al., 1993).

Electrochemical Studies

  • The compound's utility in electrochemical studies is also notable. For instance, its oxidation in ionic liquid media has been investigated to understand the formation of organic layers attached to electrode surfaces. Such studies are fundamental in electrochemistry and surface science, with implications for sensor technology and material science (Ghilane et al., 2010).

Medicinal Chemistry

  • N-(4-ethylbenzyl)butan-2-amine plays a role in medicinal chemistry. For example, its derivatives have been utilized in the synthesis of amines for improved carbon dioxide capture performance. This application is crucial in the development of new materials for environmental applications, demonstrating the compound's versatility beyond traditional chemical synthesis (Singto et al., 2016).

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-11(3)14-10-13-8-6-12(5-2)7-9-13/h6-9,11,14H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDOYVFQXHDQETM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405898
Record name N-(4-ethylbenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylbenzyl)butan-2-amine

CAS RN

869942-54-1
Record name N-(4-ethylbenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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